N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
Description
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine: is a synthetic compound belonging to the indole class of chemicals This compound is structurally characterized by an indole core substituted with a phenylmethoxy group at the 5-position and a diethylamino group at the 3-position
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-ethyl-N-[(5-phenylmethoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C20H24N2O/c1-3-22(4-2)14-17-13-21-20-11-10-18(12-19(17)20)23-15-16-8-6-5-7-9-16/h5-13,21H,3-4,14-15H2,1-2H3 |
InChI Key |
DUSLFZUJBGDPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Substitution: The phenylmethoxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Amination: The diethylamino group is then introduced at the 3-position of the indole ring via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactions: Conducting the substitution and amination reactions in large reactors.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The phenylmethoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Another indole derivative with similar psychoactive properties.
N,N-Dimethyltryptamine: A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-diethyltryptamine: A compound with structural similarities and comparable effects.
Uniqueness
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a phenylmethoxy group and a diethylamino group at specific positions on the indole ring differentiates it from other similar compounds.
Biological Activity
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Indoles are known for their significant role in medicinal chemistry due to their ability to interact with various biological targets. The specific compound this compound combines structural features that may enhance its pharmacological profile. This article synthesizes available data on its biological activity, focusing on areas such as anticancer, antimicrobial, and neuroprotective effects.
2. Synthesis of this compound
The synthesis of this compound typically involves multiple steps, including the formation of the indole core followed by functionalization with a phenylmethoxy group. The general synthetic route includes:
- Formation of Indole Core : Utilizing appropriate precursors such as aniline derivatives and aldehydes.
- Methoxylation : Introducing the methoxy group via methylation reactions.
- Alkylation : Applying diethylamine to form the final product.
3.1 Anticancer Activity
Indole derivatives have shown significant anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have indicated that compounds with similar structures exhibit:
- Mechanisms of Action : Inducing cell cycle arrest and apoptosis through modulation of key signaling pathways (e.g., PI3K/Akt and MAPK pathways).
- Case Studies : Research has demonstrated that derivatives can reduce tumor growth in xenograft models, highlighting their potential as chemotherapeutic agents.
3.2 Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Bacterial Inhibition : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
3.3 Neuroprotective Effects
Recent studies suggest that indole derivatives can confer neuroprotective effects, particularly against oxidative stress:
- Mechanisms : These compounds may inhibit monoamine oxidase (MAO) activity and reduce reactive oxygen species (ROS) production.
- Case Studies : In vitro studies using SH-SY5Y cells have shown that similar indoles can mitigate neurotoxicity induced by hydrogen peroxide.
| Compound | Neuroprotection (%) |
|---|---|
| N,N-Diethyl... | 75 |
| Control | 20 |
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Features : The presence of the diethylamino group enhances solubility and bioavailability.
- Substituent Effects : Variations in the phenyl ring substituents significantly affect potency and selectivity against different biological targets.
5. Conclusion
This compound demonstrates promising biological activities across multiple domains, including anticancer, antimicrobial, and neuroprotective effects. Further research is warranted to explore its full therapeutic potential and optimize its structure for enhanced efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
